

Orteronel CYP Inhibition Profile & DDI Potential

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Compound Focus: Orteronel
CAS No.: 566939-85-3
Cat. No.: S548883

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CYP Enzyme	Inhibition by Orteronel	IC ₅₀ Value (µM)	Clinical DDI Potential
CYP1A2	Weak inhibition [1]	17.8 [1]	Low; not considered clinically relevant [1]
CYP2C8	Weak inhibition [1]	27.7 [1]	Low; not considered clinically relevant [1]
CYP2C9	Weak inhibition [1]	30.8 [1]	Low; not considered clinically relevant [1]
CYP2C19	Weak inhibition [1]	38.8 [1]	Low; not considered clinically relevant [1]
CYP2B6	No inhibition [1]	>100 [1]	None
CYP2D6	No inhibition [1]	>100 [1]	None
CYP3A4/5	No inhibition [1]	>100 [1]	None

According to a PBPK modeling study, **Orteronel** does not significantly increase the exposure (AUC) of sensitive substrates for CYP1A2, 2C8, 2C9, or 2C19, with geometric mean AUC ratios remaining below 1.25. Therefore, it is classified as a '**non-inhibitor**' and further clinical DDI evaluation was deemed unnecessary per FDA guidance [1].

Experimental Protocols for DDI Assessment

For researchers needing to validate or replicate these findings, here are detailed methodologies from the literature.

Protocol 1: In Vitro CYP Inhibition Assay in Human Liver Microsomes (HLM) [1]

This method determines the IC₅₀ values for **Orteronel** against major CYP enzymes.

- **Objective:** To assess the reversible inhibition potential of **Orteronel** against seven major human CYP enzymes (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5).
- **Materials:**
 - Pooled human liver microsomes
 - **Orteronel** and positive control inhibitors for each CYP enzyme
 - CYP-specific probe substrates and their corresponding metabolites:
 - **CYP1A2:** Phenacetin → Acetaminophen
 - **CYP2B6:** Bupropion → Hydroxybupropion
 - **CYP2C8:** Amodiaquine → N-desethylamodiaquine
 - **CYP2C9:** Diclofenac → 4'-Hydroxydiclofenac
 - **CYP2C19:** S-Mephenytoin → 4'-Hydroxymephenytoin
 - **CYP2D6:** Dextromethorphan → Dextrorphan
 - **CYP3A4/5:** Testosterone → 6β-Hydroxytestosterone
 - NADPH regeneration system
 - LC-MS/MS system for analytical quantification
- **Procedure:**
 - **Incubation Setup:** Prepare incubation mixtures containing HLM, potassium phosphate buffer, the probe substrate, and various concentrations of **Orteronel**.
 - **Pre-incubation:** Pre-incubate the mixtures for 5 minutes.
 - **Reaction Initiation:** Start the reaction by adding the NADPH regeneration system.
 - **Incubation:** Allow the reaction to proceed for a predetermined, linear time.
 - **Reaction Termination:** Stop the reaction by adding an organic solvent like acetonitrile.
 - **Analysis:** Centrifuge the samples and analyze the supernatant via LC-MS/MS to quantify the formation of metabolite.
- **Data Analysis:** Plot the percentage of enzyme activity remaining against the log of **Orteronel** concentration. Fit the data to a sigmoidal curve to calculate the IC₅₀ value.

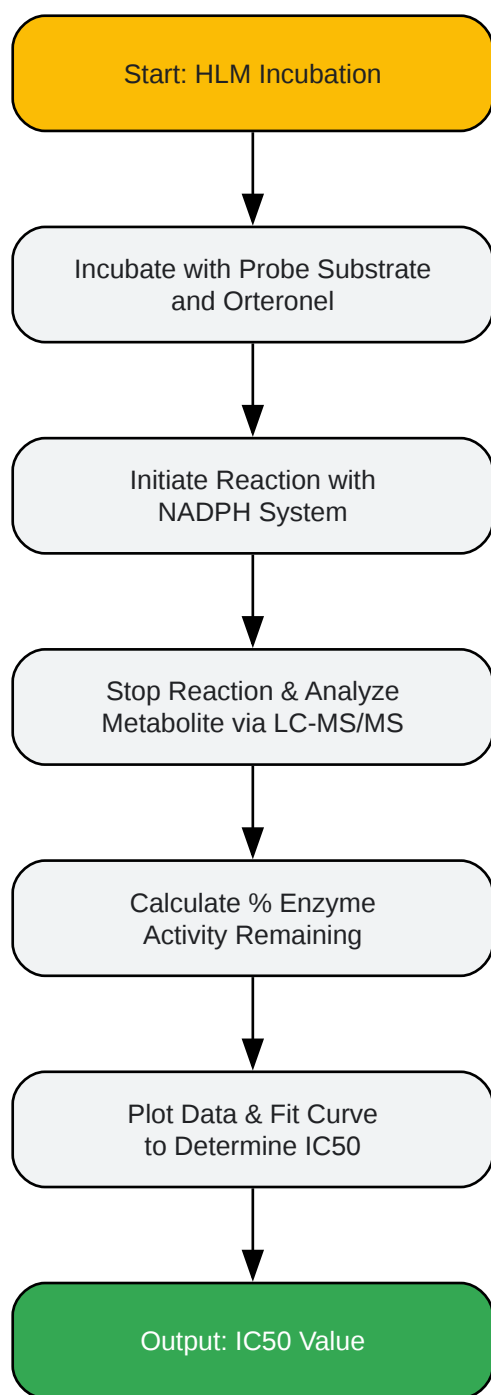
Protocol 2: Physiologically Based Pharmacokinetic (PBPK) Modeling [1]

This method translates in vitro data to predict clinical DDI outcomes.

- **Objective:** To predict the clinical DDI potential of **Orteronel** with sensitive CYP substrates using a PBPK model.
- **Model Development:**
 - **Input Parameters:** Develop a PBPK model for **Orteronel** using its physicochemical properties and pharmacokinetic data.
 - **Incorporation of Inhibition Data:** Integrate the in vitro inhibition constants (K_i , derived from IC_{50}) for CYP1A2, 2C8, 2C9, and 2C19 into the model.
- **Simulation:**
 - Simulate the plasma concentration-time profiles of established sensitive substrates (e.g., Theophylline for CYP1A2, Repaglinide for CYP2C8, S-Warfarin for CYP2C9, Omeprazole for CYP2C19) both alone and in the presence of **Orteronel**.
- **Output Analysis:** Calculate the geometric mean ratio of the substrate's Area Under the Curve (AUC) with and without **Orteronel** co-administration. A ratio ≥ 1.25 is typically considered a positive DDI signal.

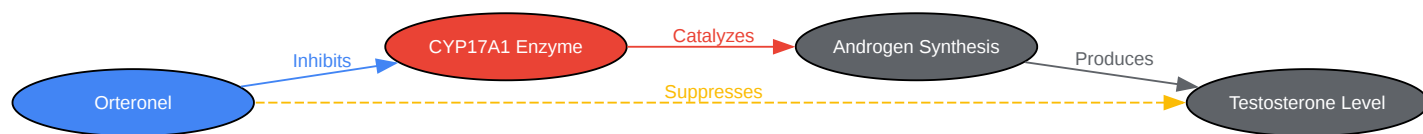
Experimental & Conceptual Workflows

The following diagrams illustrate the key experimental and conceptual pathways related to **Orteronel's** interactions.



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Figure 1: Workflow for in vitro CYP inhibition assay.



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Figure 2: Primary mechanism of **Orteronel** action via CYP17A1 inhibition.

Key Takeaways for Researchers

- **Low DDI Risk:** **Orteronel**'s weak, reversible inhibition of CYP1A2, 2C8, 2C9, and 2C19, and lack of inhibition against other major CYPs, results in a low potential for clinically meaningful drug-drug interactions [1].
- **Primary Clearance:** The main route of elimination for **Orteronel** is **renal excretion** [1] [2]. This is a critical consideration, as exposure to **Orteronel** increases in patients with renal impairment, but this is not related to CYP-mediated metabolism [1].
- **Clinical Context:** Although **Orteronel** advanced to Phase III trials for prostate cancer, its development was voluntarily terminated after it failed to demonstrate a survival benefit [3]. The DDI data remains valuable for research and development of similar compounds.

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References

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